molecular formula C10H15N7O4 B12393694 2-Hydrazinyl-adenosine

2-Hydrazinyl-adenosine

Cat. No.: B12393694
M. Wt: 297.27 g/mol
InChI Key: BAYFDGKAUSOEIS-DTUHVUQASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydrazinyl-adenosine can be synthesized from 2-Chloroadenosine. The reaction involves the addition of tert-butyl nitrite to a mixture of 2’,3’,5’-tri-O-acetyl-6-chloroguanosine and CuCl in CHCl3 saturated with Cl2. The reaction of aliphatic aldehydes and ketones with this compound under relatively mild conditions (at room temperature or in refluxing methanol) forms 2-(N’-alkylidenehydrazino)-adenosines in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-adenosine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl nitrite, CuCl, and aliphatic aldehydes and ketones. The reactions are typically carried out under mild conditions, such as room temperature or refluxing methanol.

Major Products

The major products formed from the reactions of this compound include 2-(N’-alkylidenehydrazino)-adenosines. These products are potent and selective coronary vasodilators.

Properties

Molecular Formula

C10H15N7O4

Molecular Weight

297.27 g/mol

IUPAC Name

(2R,3S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5?,6+,9-/m1/s1

InChI Key

BAYFDGKAUSOEIS-DTUHVUQASA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)NN)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N

Origin of Product

United States

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